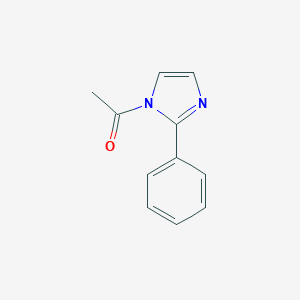

1-Acetyl-2-phenylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-2-phenylimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Acetyl-2-phenylimidazole has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure is similar to other imidazole derivatives, which are known for their biological activities.

Antimicrobial Activity

Research has shown that phenylimidazole derivatives exhibit antimicrobial properties. A study highlighted the synthesis of selective inhibitors targeting Mycobacterium tuberculosis, where phenylimidazoles demonstrated potent inhibitory activity against the mycobacterial proteasome. The derivatives showed IC50 values in the nanomolar range, indicating strong potential as anti-tubercular agents .

Anticancer Properties

Phenylimidazole compounds have been studied for their anticancer effects. For instance, a series of 2-aryl-4-benzoyl-imidazoles were found to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. One compound exhibited an IC50 value of 15.7 nM against melanoma cells, significantly outperforming traditional chemotherapeutics like paclitaxel .

Material Science

This compound is utilized as a curing agent in epoxy resins. The incorporation of imidazole derivatives into epoxy formulations enhances thermal stability and chemical resistance. A study indicated that imidazoles can form adducts with epoxides rapidly, leading to improved mechanical properties of the cured resin .

Table 1: Properties of Epoxy Resins Cured with Imidazoles

| Imidazole Derivative | Curing Temperature (°C) | Mechanical Strength (MPa) | Chemical Resistance |

|---|---|---|---|

| 2-Ethyl-4-methylimidazole | 150 | 85 | Excellent |

| This compound | 140 | 78 | Good |

| Imidazole | 130 | 70 | Moderate |

Catalysis

The compound has also been explored as a catalyst in organic synthesis. Its ability to stabilize reaction intermediates makes it a valuable component in various catalytic processes.

Case Study: Synthesis of Acylated Compounds

A method utilizing this compound for the acylation of sensitive compounds was reported. This method allows for the acylation of imidazoles that would otherwise be unreactive under standard conditions, showcasing its utility in synthetic organic chemistry .

Summary and Future Directions

The applications of this compound span across medicinal chemistry, material science, and catalysis, demonstrating its versatility and potential impact in various scientific fields. Ongoing research is likely to uncover further applications and enhance its efficacy in existing uses.

Propriétés

Numéro CAS |

182481-13-6 |

|---|---|

Formule moléculaire |

C11H10N2O |

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

1-(2-phenylimidazol-1-yl)ethanone |

InChI |

InChI=1S/C11H10N2O/c1-9(14)13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,1H3 |

Clé InChI |

GVJVBXBAPAIFIQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C=CN=C1C2=CC=CC=C2 |

SMILES canonique |

CC(=O)N1C=CN=C1C2=CC=CC=C2 |

Synonymes |

1H-Imidazole, 1-acetyl-2-phenyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.